Lesinurad Impurity 10
CAS No.: 1533519-94-6
Cat. No.: VC0194918
Molecular Formula: C17H14BrN3O2S
Molecular Weight: 404.29
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1533519-94-6 |
---|---|
Molecular Formula | C17H14BrN3O2S |
Molecular Weight | 404.29 |
IUPAC Name | 2-[[5-bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Standard InChI | InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-14(22)23)21(16)13-8-7-10-3-1-2-4-12(10)15(13)11-5-6-11/h1-4,7-8,11H,5-6,9H2,(H,22,23) |
SMILES | C1CC1C2=C(C=CC3=CC=CC=C32)N4C(=NN=C4Br)SCC(=O)O |
Introduction
Chemical Properties and Identification
Lesinurad Impurity 10 is characterized by specific chemical properties that distinguish it as a significant impurity in lesinurad production. The compound possesses a molecular structure closely related to the parent drug, which explains the challenges in separation during purification processes.
Basic Chemical Information
Lesinurad Impurity 10 is identified through various chemical parameters that are essential for its characterization and monitoring during pharmaceutical production processes.
Parameter | Value |
---|---|
CAS Number | 1533519-94-6 |
Molecular Formula | C17H14BrN3O2S |
Molecular Weight | 404.29 g/mol |
Chemical Name | 2-[[5-Bromo-4-(1-cyclopropyl-2-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-acetic acid |
The compound is also known by several synonyms including 2-[[5-bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid and Resinad Impurity G . The precise identification of this compound is crucial for quality control in pharmaceutical manufacturing.
Structural Relationship to Lesinurad
Lesinurad Impurity 10 shares significant structural similarities with lesinurad, which is reflected in their identical molecular formulas (C17H14BrN3O2S) and nearly identical molecular weights (404.29 g/mol for the impurity versus 404.28 g/mol for lesinurad) . This close structural relationship presents substantial challenges for separation and purification processes, as conventional methods such as crystallization have proven ineffective in separating these compounds .
Formation and Synthetic Process Challenges
The formation of Lesinurad Impurity 10 during the synthesis of lesinurad presents significant challenges in pharmaceutical production, particularly in maintaining consistent quality standards and meeting regulatory requirements.
Source of Contamination
Detailed investigation revealed that the source of Lesinurad Impurity 10 could be traced to commercial brominating agents used in the synthesis process. Specifically, when N-bromosuccinimide (NBS) was employed as the brominating agent, the chlorinated impurity was consistently observed . The contamination was attributed to the presence of chlorine impurities within commercial NBS, likely in the form of N-chlorosuccinimide (NCS) . This finding highlighted the importance of reagent purity in pharmaceutical synthesis processes.
Brominating Agent | Impurity 10 Presence | Observation |
---|---|---|
N-bromosuccinimide (NBS) | Detected | Often exceeded the 0.15% limit, sometimes over 1% |
Dibromopentamethylhexahydro-1,3,5-triazine (DBDMH) | Minimal | Either not detectable or did not exceed the limit |
Control Strategies and Purification Methods
Given the challenges associated with Lesinurad Impurity 10, various strategies have been developed to control its formation and facilitate its removal from the final product.
Co-Crystallization Techniques
Another approach to address impurity challenges in lesinurad synthesis involves the use of co-crystallization techniques. A co-crystal of lesinurad free form and lesinurad ethyl ester has been identified as a valuable tool for removing impurities . This co-crystal can be characterized as an anhydrate form with a molar ratio of lesinurad free form to lesinurad ethyl ester typically ranging from 1.0:0.7 to 1.3, preferably around 1.0:1.0 .
The co-crystal exhibits distinctive X-ray powder diffraction (XRPD) patterns, characterized by peaks at specific 2Θ values (CuKa λ=1.5419 Å), including 9.9±0.2°, 11.1±0.2°, 13.3±0.2°, 20.9±0.2°, 23.6±0.2°, and 25.3±0.2°, measured at approximately 25°C . These unique crystallographic properties allow for effective separation and purification of lesinurad from its impurities.
Analytical Methods for Detection and Quantification
Accurate detection and quantification of Lesinurad Impurity 10 are essential for quality control in pharmaceutical production.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) with tandem mass spectrometry has been employed for the analysis of lesinurad and its impurities in both plasma and urine samples . This method offers high sensitivity and specificity for detecting impurities even at low concentrations.
A more recent development involves a novel HPLC method for the simultaneous determination of lesinurad and other co-administered drugs . This method utilizes a gradient elution of a mobile phase consisting of acetonitrile and potassium dihydrogen orthophosphate buffer (pH 4.2) on a Zorbax Eclipse Plus C18 column . The method exhibits adequate sensitivity with a lower limit of quantitation (LLOQ) of 100 ng/mL and has been successfully validated according to FDA bioanalytical guidelines .
Regulatory Considerations
Regulatory authorities have established specific requirements regarding the presence and control of impurities in pharmaceutical products, including Lesinurad Impurity 10.
European Medicines Agency Assessment
According to the European Medicines Agency (EMA) assessment report for Zurampic (lesinurad), the drug may commonly contain four known significant organic impurities . These include:
Impurity | Chemical Description | Regulatory Significance |
---|---|---|
Amino impurity 7 | - | Known significant impurity |
Hydroxy impurity 8 | - | Known significant impurity |
Desbromo impurity 9 | - | Known significant impurity |
Chloro impurity 10 | C17H14BrN3O2S | Known significant impurity with strict control requirements |
Control Limits and Specifications
Regulatory authorities have established specific limits for impurities in pharmaceutical products. For Lesinurad Impurity 10, the acceptable limit has been set at 0.15% . Exceeding this limit requires additional purification steps or potential rejection of the batch, emphasizing the importance of effective control strategies during the synthesis process.
Relationship to Therapeutic Applications
Understanding the context of Lesinurad Impurity 10 within the broader therapeutic applications of lesinurad provides valuable insights into its significance in pharmaceutical production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume